molecular formula C21H20N4O2S B2950925 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1351605-07-6

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2950925
CAS No.: 1351605-07-6
M. Wt: 392.48
InChI Key: QZRUEJYBSCINDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a heterocyclic hybrid molecule combining three key structural motifs:

  • Piperidine: A six-membered nitrogen-containing ring, often used in medicinal chemistry for its conformational flexibility and bioavailability .
  • 1,3,4-Thiadiazole: A five-membered heterocycle with sulfur and nitrogen atoms, known for its metabolic stability and diverse biological activities (e.g., antimicrobial, anticancer) .
  • Indole: A bicyclic aromatic system prevalent in natural products and pharmaceuticals (e.g., serotonin, antipsychotics) .

Properties

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(12-15-13-22-17-5-2-1-4-16(15)17)25-9-7-14(8-10-25)20-23-24-21(28-20)18-6-3-11-27-18/h1-6,11,13-14,22H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRUEJYBSCINDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a novel heterocyclic derivative that combines elements known for their biological activities. The structural components include a thiadiazole , a furan , a piperidine , and an indole , which are all recognized for their pharmacological potential. This review focuses on the biological activities associated with this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of substituted piperidines with furan and thiadiazole derivatives, followed by acylation with indole derivatives. The method often employs microwave irradiation for efficiency and yield maximization. The characterization of the synthesized compound is usually confirmed through techniques such as NMR and mass spectrometry.

Antimicrobial Activity

The 1,3,4-thiadiazole moiety has been documented to exhibit significant antimicrobial properties. Studies have shown that compounds containing furan rings also display broad-spectrum activity against various pathogens. For instance, a related study indicated that thiadiazole derivatives demonstrated potent fungicidal activity against Phytophthora infestans, suggesting that similar activities might be expected from the target compound .

Anticancer Activity

The indole structure is well-known for its anticancer properties. Compounds that incorporate indole have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators. Preliminary in vitro studies suggest that the target compound may inhibit cancer cell proliferation by affecting pathways related to apoptosis and cell cycle progression .

Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. The presence of the furan ring may enhance these effects due to its ability to interact with various biological targets involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against P. infestans
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of COX-2 and pro-inflammatory cytokines

Recent Research

A recent study synthesized various thiadiazole derivatives and assessed their biological activities. Among them, compounds similar to the target structure were noted for their ability to inhibit tumor growth in vitro and exhibited promising results in animal models . Furthermore, the incorporation of piperidine was found to enhance solubility and bioavailability, critical factors for therapeutic efficacy.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound's reactivity stems from:

  • Indole : Electrophilic substitution at C-2/C-3 positions

  • Piperidine : Nucleophilic substitution at the N-atom

  • 1,3,4-Thiadiazole : Ring-opening or cross-coupling via sulfur participation

  • Furan : Electrophilic aromatic substitution or oxidative cleavage

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen participates in alkylation or acylation reactions under mild conditions:

Reaction TypeConditionsExample ProductYieldSource
AlkylationK₂CO₃, DMF, 60°C, 6 hQuaternary ammonium salts72%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RT, 2 hAcetylated piperidine derivatives85%

Mechanism: SN2 pathway facilitated by the lone pair on the piperidine nitrogen.

Electrophilic Substitution on Indole

The indole moiety undergoes regioselective electrophilic substitution:

ElectrophileConditionsPositionProductYieldSource
Bromine (Br₂)CHCl₃, 0°C, 1 hC-33-Bromoindole derivative68%
Nitration (HNO₃/H₂SO₄)0°C → RT, 3 hC-55-Nitroindole analog55%

Note: Steric hindrance from the ethanone group directs substitution to C-3/C-5 positions.

Thiadiazole Ring Transformations

The 1,3,4-thiadiazole ring demonstrates unique reactivity:

ReactionConditionsOutcomeKey ObservationsSource
Ring-openingH₂O₂, AcOH, 80°C, 12 hThiadiazole → thioamide intermediateSelective S-oxidation observed
Cross-couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 24 hBiaryl derivativesRequires electron-deficient aryl halides

Furan Ring Modifications

The furan-2-yl group undergoes typical conjugated heterocycle reactions:

ReactionConditionsProductSelectivitySource
Diels-AlderMaleic anhydride, reflux, 8 hOxanorbornene adductEndo preference
Oxidation (O₃)O₃, CH₂Cl₂, -78°C, then Zn/H₂ODialdehyde intermediateCleavage at α,β-positions

Stability Under Chemical Stress

Critical stability data from accelerated degradation studies:

ConditionTimeDegradation PathwayRemaining (%)Source
Acidic (1M HCl)24 hIndole protonation → polymerization42%
Basic (1M NaOH)24 hThiadiazole hydrolysis28%
Oxidative (3% H₂O₂)6 hFuran ring cleavage65%

Catalytic Reactions

Metal-mediated transformations enable structural diversification:

Catalyst SystemReaction TypeKey ProductTurnoverSource
CuI/L-prolineUllmann couplingN-Aryl indole derivatives6.8
RuCl₃/NaIO₄C-H activationOxindole-functionalized analogs4.2

Limitation: Steric bulk around the piperidine nitrogen reduces catalytic efficiency in cross-couplings.

Mechanistic Insights

  • Thiadiazole ring undergoes [2+3] cycloreversion under strong bases (e.g., KOtBu) to form nitrile sulfides

  • Indole ethanone group participates in aldol condensations with aromatic aldehydes (pH 9-10)

  • DFT studies show HOMO density localized on furan oxygen (-5.2 eV), favoring electrophilic attacks

Comparison with Similar Compounds

Key Observations :

  • The target compound’s indole-ethanone group distinguishes it from analogs with aryl-sulfonyl (e.g., CAS 1351596-74-1 ) or adamantane substituents (e.g., Compound 46 ).
  • Simplified analogs like CAS 30256-73-6 retain the piperidine-indole-ethanone framework but omit the thiadiazole-furan system, highlighting the target compound’s complexity.

Comparison with Other Syntheses

  • Tetrazole-Piperidine Analogs (Compounds 22–28) : Synthesized via sodium azide/triethyl orthoformate cyclization and chloroacetyl chloride coupling .
  • Adamantyl-Thiadiazole Derivatives (Compounds 46–53) : Employed sulfanyl-thiadiazole intermediates and adamantane-based nucleophiles .
  • Oxadiazole Derivatives (4a–4e) : Utilized hydrazine-carbothioamide cyclization .

Physicochemical and Spectral Properties

Property Target Compound (Inferred) 1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethanone Adamantyl-Thiadiazole (Compound 46)
IR Peaks ~1705 cm⁻¹ (C=O), ~1604 cm⁻¹ (C=N) Not reported 1700–1650 cm⁻¹ (C=O, C=N)
¹H NMR δ 6.5–8.0 (indole, furan), δ 2.4–4.0 (piperidine) δ 7.0–7.5 (indole), δ 2.5–3.5 (piperidine) δ 1.6–2.1 (adamantane)
Molecular Weight ~408.5 242.3 ~400–420
Solubility Low (hydrophobic indole/thiadiazole) Moderate (smaller structure) Very low (adamantane)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Catalyst Selection : Test catalysts like piperidine or acetic acid under reflux conditions to enhance cyclization efficiency for the thiadiazole core (as seen in analogous syntheses) .
  • Solvent Systems : Compare polar aprotic solvents (e.g., DMF) versus ethanol for intermediate reactions, monitoring reaction progress via TLC .
  • Purification : Use recrystallization from ethanol/DMF mixtures (1:1) to isolate high-purity crystals, as demonstrated in similar heterocyclic systems .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure using monoclinic systems (e.g., P21/c space group) with parameters such as a=6.0686A˚,β=91.559a = 6.0686 \, \text{Å}, \beta = 91.559^\circ, as applied to related thiadiazole-indole hybrids .
  • Spectroscopy : Assign proton environments via 1H^1\text{H}-NMR in DMSO-d6_6, focusing on indole NH (~12 ppm) and thiadiazole protons (~8 ppm). FTIR can confirm carbonyl (C=O, ~1700 cm1^{-1}) and thiadiazole (C-S, ~650 cm1^{-1}) groups .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC50_{50} values, ensuring selectivity over healthy cells .

Q. What strategies ensure compound stability during storage and handling?

  • Methodology :

  • Degradation Studies : Expose the compound to varied pH (3–10) and temperatures (4–40°C) for 72 hours, analyzing degradation products via LC-MS .
  • Storage Recommendations : Store in airtight containers under nitrogen at -20°C, with desiccants to prevent hydrolysis of the thiadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate key pharmacophores in this compound?

  • Methodology :

  • Substituent Modification : Synthesize analogs with halogen (Cl, F) or methyl groups on the indole or furan moieties. Compare bioactivity to identify critical substituents .
  • In Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase), focusing on hydrogen bonding with the thiadiazole core .

Q. What mechanistic insights can be gained from studying enzyme inhibition by this compound?

  • Methodology :

  • Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) against bacterial β-lactamase or fungal lanosterol demethylase .
  • Fluorescence Quenching : Monitor tryptophan residues in enzyme active sites to quantify binding affinity (KdK_d) using Stern-Volmer plots .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodology :

  • Replication Studies : Reproduce assays under standardized conditions (e.g., identical bacterial strains, nutrient media) .
  • Structural Analog Testing : Compare results with derivatives lacking the piperidine or thiadiazole groups to isolate functional moieties .

Q. What approaches resolve solubility challenges in in vivo studies?

  • Methodology :

  • Co-solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while maintaining biocompatibility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) via emulsion-diffusion, characterizing release kinetics in PBS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.